molecular formula C17H21F3N2O3 B12953810 (1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate

(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate

Cat. No.: B12953810
M. Wt: 358.35 g/mol
InChI Key: DOZWHPYKGCQIQU-WDEREUQCSA-N
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Description

(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group and a diazocine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of palladium-catalyzed reactions, such as alkenylation reactions, to introduce the necessary functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. The presence of the trifluoromethyl group can significantly alter the compound’s interaction with biological targets, making it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its unique structure could be exploited to develop new drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers could enhance their thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of (1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity . The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5R)-tert-Butyl 8-oxo-10-(methyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate
  • (1R,5R)-tert-Butyl 8-oxo-10-(ethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate

Uniqueness

The presence of the trifluoromethyl group in (1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate distinguishes it from similar compounds. This group can significantly alter the compound’s chemical and biological properties, making it more potent or selective in its interactions with molecular targets.

Properties

Molecular Formula

C17H21F3N2O3

Molecular Weight

358.35 g/mol

IUPAC Name

tert-butyl (1R,9R)-6-oxo-4-(trifluoromethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate

InChI

InChI=1S/C17H21F3N2O3/c1-16(2,3)25-15(24)21-7-10-4-11(9-21)13-5-12(17(18,19)20)6-14(23)22(13)8-10/h5-6,10-11H,4,7-9H2,1-3H3/t10-,11+/m0/s1

InChI Key

DOZWHPYKGCQIQU-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](C1)C3=CC(=CC(=O)N3C2)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C3=CC(=CC(=O)N3C2)C(F)(F)F

Origin of Product

United States

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